Haloperidol-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Haloperidol-13C6 is a labeled form of Haloperidol, a potent antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders. The “13C6” label indicates that six carbon atoms in the Haloperidol molecule are replaced with the carbon-13 isotope, making it useful for various research applications, particularly in pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-13C6 involves the incorporation of carbon-13 labeled precursors into the Haloperidol molecule. The general synthetic route includes the following steps:
Preparation of Labeled Precursors: Carbon-13 labeled benzene or other aromatic compounds are synthesized.
Formation of Intermediate Compounds: These labeled precursors are then used to form intermediate compounds through various chemical reactions such as Friedel-Crafts acylation.
Final Assembly: The intermediate compounds are then subjected to further reactions, including reduction and substitution, to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of carbon-13 labeled precursors are synthesized.
Automated Reaction Systems: Automated systems are used to carry out the complex series of reactions required to assemble the this compound molecule.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure the correct isotopic labeling and purity.
化学反应分析
Types of Reactions
Haloperidol-13C6 undergoes various chemical reactions, including:
Oxidation: Haloperidol can be oxidized to form metabolites such as p-fluorobenzoylpropionic acid.
Reduction: It can be reduced to form reduced Haloperidol.
Substitution: Haloperidol can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various metabolites such as reduced Haloperidol, p-fluorobenzoylpropionic acid, and other substituted derivatives .
科学研究应用
Haloperidol-13C6 has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Haloperidol in the body.
Metabolic Studies: Helps in identifying and quantifying metabolites of Haloperidol.
Receptor Binding Studies: Used to investigate the binding affinity and kinetics of Haloperidol at dopamine receptors.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the metabolic pathways and interactions of Haloperidol
作用机制
Haloperidol-13C6 exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is thought to be a key factor in the symptoms of schizophrenia and other psychotic disorders. The compound also interacts with other receptors, including serotonin and adrenergic receptors, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
Chlorpromazine: Another typical antipsychotic with a similar mechanism of action but different side effect profile.
Fluphenazine: A high-potency antipsychotic with similar dopamine receptor antagonism.
Zuclopenthixol: Used for similar indications but with different pharmacokinetic properties.
Uniqueness
Haloperidol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the detailed behavior of the drug in the body is crucial .
属性
分子式 |
C21H23ClFNO2 |
---|---|
分子量 |
381.82 g/mol |
IUPAC 名称 |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3+1,4+1,9+1,10+1,16+1,19+1 |
InChI 键 |
LNEPOXFFQSENCJ-GVAOJQQESA-N |
手性 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F |
规范 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。